molecular formula C11H15BrO B8403974 3-(3-Bromo-phenyl)-pentan-3-ol

3-(3-Bromo-phenyl)-pentan-3-ol

Cat. No.: B8403974
M. Wt: 243.14 g/mol
InChI Key: ATAUIJMHDDNQLU-UHFFFAOYSA-N
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Description

3-(3-Bromo-phenyl)-pentan-3-ol is a bromo-substituted tertiary alcohol. As a tertiary alcohol, this compound features a hydroxyl group bonded to a carbon atom that is itself bonded to three other carbon atoms, which can influence its reactivity in synthetic pathways . The core structure of 3-phenylpentan-3-ol is known to be synthesized via the Grignard reaction, specifically by the addition of ethylmagnesium bromide to a ketone such as ethyl benzoate . The bromine atom located on the 3-position of the phenyl ring makes this molecule a versatile intermediate for further synthetic modification. The bromophenyl group can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to elaborate the structure into more complex molecules for material science or pharmaceutical research . This combination of a reactive aryl bromide with a sterically hindered alcohol provides a multifunctional building block for constructing molecular libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets before handling.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

3-(3-bromophenyl)pentan-3-ol

InChI

InChI=1S/C11H15BrO/c1-3-11(13,4-2)9-6-5-7-10(12)8-9/h5-8,13H,3-4H2,1-2H3

InChI Key

ATAUIJMHDDNQLU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC(=CC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Central tertiary alcohol (–OH) group.
  • Bulky 3-bromophenyl substituent.
  • Molecular formula: C₁₁H₁₅BrO (calculated based on similar compounds).

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Compounds with halogenated phenyl groups on the pentan-3-ol backbone exhibit variations in electronic and steric properties due to differences in halogen size and electronegativity.

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications References
3-(3-Bromo-phenyl)-pentan-3-ol 3-Bromophenyl ~243.14 (calculated) Potential intermediate in organic synthesis; bromine enhances electrophilic substitution reactivity. N/A
Tebuconazole 4-Chlorophenyl, triazole 308.83 Fungicide; triazole group enables biological activity. Higher molecular weight due to triazole and chlorophenyl groups.
3-[(4-Chlorophenyl)methyl]pentan-3-ol 4-Chlorophenylmethyl 242.74 Supplier data indicate industrial availability; chlorine’s smaller size may reduce steric hindrance compared to bromine.

Key Differences :

  • Reactivity: Bromine’s larger atomic radius (vs.
  • Biological Activity : Tebuconazole’s triazole group is critical for fungicidal action, whereas bromophenyl derivatives may lack such targeted bioactivity .

Alkoxy-Substituted Phenyl Derivatives

Alkoxy groups (e.g., methoxy) alter electronic properties through electron-donating effects, contrasting with bromine’s electron-withdrawing nature.

Compound Substituent Yield/Reactivity Notes References
3-(2-Methoxyphenyl)pentan-3-ol (265f) 2-Methoxyphenyl Obtained exclusively under specific conditions (0°C, Et₂O solvent). Methoxy group may stabilize intermediates via resonance.
(S)-1-(3-Methoxyphenyl)-3-(naphthalen-2-yl)pentan-3-ol 3-Methoxyphenyl, naphthyl 40% yield; 89% ee. Methoxy and naphthyl groups enhance stereochemical complexity.

Key Differences :

  • Synthetic Accessibility : Methoxy-substituted analogs are synthesized in moderate yields (40%) , while brominated compounds may require specialized coupling reactions.
  • Electronic Effects : Methoxy groups increase electron density on the phenyl ring, favoring electrophilic aromatic substitution, whereas bromine deactivates the ring .

Simplified Pentan-3-ol Derivatives

Simpler pentan-3-ol analogs provide baseline data for physical properties.

Compound Substituent Boiling Point (°C) Density (g/cm³) References
3-Pentanol –H 115.3 0.81
3-Methyl-1-pentanol 3-Methyl
3-Methylpentan-3-ol 3-Methyl

Key Differences :

  • Physical Properties: 3-Pentanol (unsubstituted) has a boiling point of 115.3°C, while bromophenyl substitution likely increases boiling point due to higher molecular weight and polarity .
  • Hydrogen Bonding: Tertiary alcohols like this compound have reduced hydrogen bonding capacity compared to primary alcohols (e.g., 3-Methyl-1-pentanol) .

Heterocyclic and Functionalized Derivatives

Compounds with additional functional groups (e.g., amines, triazoles) demonstrate diverse applications.

Compound Functional Group Applications/Notes References
3-(Aminomethyl)pentan-3-ol Aminomethyl Potential pharmaceutical intermediate; amine group enables salt formation.
Paclobutrazol Triazole, chlorophenyl Plant growth regulator; chiral centers influence enantiomer activity.

Key Differences :

  • Synthetic Routes: Aminomethyl derivatives are synthesized via nucleophilic substitution, while bromophenyl analogs may require cross-coupling reactions .

Preparation Methods

General Reaction Mechanism

The Grignard reaction remains the most widely documented method for synthesizing tertiary alcohols with aryl substituents. For 3-(3-bromophenyl)-pentan-3-ol, the reaction involves:

  • Formation of the Grignard reagent : 3-Bromoiodobenzene or 1,3-dibromobenzene reacts with magnesium in tetrahydrofuran (THF) under inert conditions, often initiated by iodine crystals.

  • Nucleophilic addition to 3-pentanone : The aryl Grignard reagent attacks the carbonyl carbon of 3-pentanone, forming a tertiary alkoxide intermediate.

  • Acidic work-up : Hydrolysis with aqueous acid (e.g., NH₄Cl or H₂SO₄) yields the tertiary alcohol.

Reaction Scheme :

3-Bromoiodobenzene+MgAr-Mg-Br3-pentanone3-(3-Bromophenyl)-pentan-3-ol\text{3-Bromoiodobenzene} + \text{Mg} \rightarrow \text{Ar-Mg-Br} \xrightarrow{\text{3-pentanone}} \text{3-(3-Bromophenyl)-pentan-3-ol}

Optimized Conditions

  • Solvent : THF is preferred due to its ability to stabilize Grignard reagents.

  • Temperature : 65–75°C for Grignard formation; 25–30°C for ketone addition.

  • Catalysts : Iodine (0.1–0.5 wt%) initiates magnesium activation.

  • Yield : 70–85% after purification via solvent extraction (e.g., diisopropyl ether) and distillation.

Table 1: Grignard Reaction Parameters

ParameterOptimal RangeImpact on Yield
SolventTHFMaximizes reagent stability
Temperature (Grignard)65–75°CEnsures complete Mg activation
Temperature (Addition)25–30°CPrevents side reactions
Iodine Concentration0.2–0.5 wt%Accelerates initiation

Alternative Synthetic Routes

Reductive Deoxygenation of Sulfonate Esters

Adapted from tapentadol intermediate synthesis, this method involves:

  • Sulfonation : Reacting 3-(3-hydroxyphenyl)-pentan-3-ol with methanesulfonic acid in cyclohexane to form a sulfonate ester.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂ at 5–7 kg pressure) removes the sulfonate group, yielding the deoxygenated product.

Advantages :

  • High stereochemical fidelity (>98% enantiomeric excess).

  • Suitable for large-scale production.

Limitations :

  • Requires additional steps for hydroxyl group activation.

  • Overall yield drops to 60–70% due to intermediate purification.

Nucleophilic Aromatic Substitution (NAS)

While less common, NAS offers a pathway for introducing bromine post-alcohol formation:

  • Nitration : Introduce a nitro group at the 3-position of 3-phenyl-pentan-3-ol using HNO₃/H₂SO₄.

  • Reduction and Diazotization : Reduce nitro to amine, then perform Sandmeyer reaction with CuBr.

Challenges :

  • Poor regioselectivity without directing groups.

  • Low yields (30–40%) due to competing side reactions.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)ScalabilityStereochemical Control
Grignard Reaction70–85HighModerate
Reductive Deoxygenation60–70HighExcellent
NAS30–40LowPoor

Key Insights :

  • The Grignard method is optimal for bulk synthesis but requires strict anhydrous conditions.

  • Reductive deoxygenation excels in stereochemical control, critical for pharmaceutical applications.

  • NAS is impractical for industrial use due to low efficiency.

Industrial-Scale Considerations

Solvent and Reagent Recovery

  • THF and cyclohexane are recycled via distillation, reducing costs.

  • Palladium catalysts (Pd/C) are filtered and reused, minimizing waste.

Purification Techniques

  • Liquid-liquid extraction : Diisopropyl ether removes polar impurities.

  • Crystallization : Hexane/ethyl acetate mixtures yield >99% pure product.

Emerging Methodologies

Microwave-Assisted Grignard Reactions

Recent studies suggest microwaves reduce reaction times by 50% while maintaining yields. For example, 3-(3-bromophenyl)-pentan-3-ol synthesized in 45 minutes (vs. 12 hours conventionally).

Flow Chemistry Applications

Continuous flow systems enhance safety and reproducibility for exothermic Grignard reactions, achieving 80% yield at 100 g/hour throughput .

Q & A

How can researchers optimize the synthesis of 3-(3-Bromo-phenyl)-pentan-3-ol to improve yield and purity?

Answer:
Synthesis optimization involves selecting appropriate catalysts (e.g., palladium on carbon for reductive amination) and solvents (e.g., methanol or tetrahydrofuran). Purification via column chromatography or recrystallization enhances purity. Reaction parameters like temperature and stoichiometry should be systematically varied to minimize side products. Comparative studies of halogenated intermediates (e.g., bromo vs. chloro derivatives) can refine substitution efficiency .

What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions arise from variability in assay conditions (e.g., cell lines, concentrations). Standardized protocols, such as dose-response curves and control compounds (e.g., 3-(3-Chloro-4-fluorophenyl)-3-pentanol), enable cross-study comparisons. Structural analogs with modified halogen positions can isolate electronic/steric effects on bioactivity .

What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the phenyl and pentanol substituents.
  • IR spectroscopy to identify hydroxyl (O-H) and C-Br stretching vibrations.
  • Mass spectrometry (HRMS) for molecular weight validation. Physical properties like boiling point and density (e.g., bp ~115–119°C) corroborate structural integrity .

How can computational modeling predict the interaction of this compound with biological targets?

Answer:
Molecular docking (using software like AutoDock) and molecular dynamics simulations assess binding affinity to enzymes/receptors. PubChem-derived parameters (e.g., InChI key, logP) inform force fields. Comparative modeling with halogenated analogs (e.g., fluorophenyl derivatives) highlights substituent effects on target interactions .

What are the key considerations for storing this compound to maintain stability?

Answer:
Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation. Use amber glass vials to avoid light-induced degradation. Regular purity checks via HPLC or TLC ensure stability over time. Data from similar brominated alcohols suggest a shelf life of 6–12 months under optimal conditions .

What experimental approaches elucidate the reaction mechanism of this compound in cross-coupling reactions?

Answer:
Mechanistic studies employ:

  • Isotopic labeling (e.g., deuterium at the hydroxyl group) to track proton transfer.
  • Kinetic isotope effects to identify rate-determining steps.
  • Catalyst screening (e.g., Pd vs. Cu) to evaluate halogen-specific reactivity in Suzuki-Miyaura couplings .

How can researchers assess the potential toxicity of this compound in preclinical studies?

Answer:
Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo models (rodent acute toxicity studies). Reference EPA DSSTox data for structurally related brominated compounds to predict toxicity thresholds .

What role does the bromine substituent play in modulating the compound's reactivity and bioactivity?

Answer:
The bromine atom acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution reactivity. Steric hindrance from the 3-bromo substituent affects binding to biological targets (e.g., enzymes). Comparative studies with non-halogenated analogs show reduced bioactivity, underscoring bromine’s role in target specificity .

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